molecular formula C17H16N2O2 B14585880 Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate CAS No. 61447-62-9

Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate

Cat. No.: B14585880
CAS No.: 61447-62-9
M. Wt: 280.32 g/mol
InChI Key: GQWWUMLVMWIRFJ-UHFFFAOYSA-N
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Description

Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a phenyl group attached to the pyrazole ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate typically involves the reaction of 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one with methyl 4-bromobenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyrazolone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The ester group may also undergo hydrolysis, releasing the active pyrazole moiety, which can then exert its effects on cellular pathways .

Comparison with Similar Compounds

  • Methyl 4-(5-methyl-1H-pyrazol-3-yl)benzoate
  • Methyl 4-(1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl)benzoate
  • Methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Comparison: Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .

Properties

CAS No.

61447-62-9

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

methyl 4-(2-phenyl-3,4-dihydropyrazol-5-yl)benzoate

InChI

InChI=1S/C17H16N2O2/c1-21-17(20)14-9-7-13(8-10-14)16-11-12-19(18-16)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3

InChI Key

GQWWUMLVMWIRFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=C3

Origin of Product

United States

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